5-Chloro-4-nitro-1,3-benzothiazole

描述

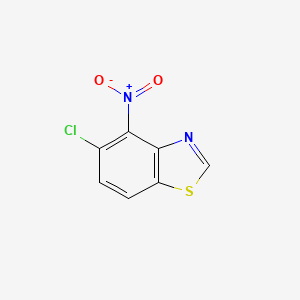

5-Chloro-4-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1,3-benzothiazole typically involves the nitration of 5-chloro-1,3-benzothiazole. One common method is the reaction of 5-chloro-1,3-benzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

化学反应分析

Types of Reactions

5-Chloro-4-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 5-Chloro-4-amino-1,3-benzothiazole.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

5-Chloro-4-nitro-1,3-benzothiazole has the molecular formula and features a benzothiazole core, which is known for its versatile reactivity and biological activity. The presence of chlorine and nitro groups enhances its potential for substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Antiviral Properties

The compound has also been evaluated for antiviral activity. In vitro studies revealed that it can inhibit the replication of viruses such as influenza and HIV by interacting with viral nucleic acids, thereby preventing their proliferation .

Anticancer Potential

This compound has shown promise in anticancer research. A notable study reported its cytotoxic effects against breast cancer cell lines (MCF7), with an IC50 value of 0.67 µM, indicating strong potential as a chemotherapeutic agent. The mechanism of action may involve the inhibition of specific enzymes crucial for cancer cell survival.

Material Science

This compound is utilized in the development of new materials, particularly in dye synthesis. Its ability to participate in coupling reactions allows for the creation of azo dyes, which are widely used in textiles and other industries .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, derivatives have been synthesized through reactions involving acylation and amination processes, leading to compounds with improved efficacy against target diseases .

| Derivative | Activity | IC50 Value |

|---|---|---|

| Compound A | Antimicrobial | 10 µg/mL |

| Compound B | Antiviral | 5 µM |

| Compound C | Anticancer | 0.67 µM |

Case Study 1: Antiviral Activity Assessment

In a controlled study, researchers evaluated the antiviral effects of this compound on influenza virus. The compound was administered at varying concentrations to infected cells. Results indicated a dose-dependent reduction in viral load, suggesting its potential as an antiviral therapeutic agent .

Case Study 2: Synthesis of Anticancer Derivatives

A series of derivatives were synthesized from this compound through a multi-step reaction involving acylation and cyclization techniques. These derivatives were tested against several cancer cell lines, revealing enhanced cytotoxicity compared to the parent compound .

作用机制

The mechanism of action of 5-Chloro-4-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, its cytotoxic activity against cancer cells is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

相似化合物的比较

Similar Compounds

- 5-Chloro-2-nitro-1,3-benzothiazole

- 5-Chloro-6-nitro-1,3-benzothiazole

- 4-Nitro-1,3-benzothiazole

Uniqueness

5-Chloro-4-nitro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Chloro-4-nitro-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety with chlorine and nitro substituents. Its molecular formula is with a molecular weight of 214.63 g/mol.

The compound primarily targets various enzymes involved in bacterial metabolic pathways, including:

- Dihydroorotase : Inhibits pyrimidine biosynthesis.

- DNA Gyrase : Prevents DNA replication.

- MurB : Disrupts peptidoglycan synthesis.

- Peptide Deformylase : Involved in protein synthesis.

This inhibition leads to the cessation of bacterial growth and proliferation by disrupting essential metabolic processes .

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Research indicates significant activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

- The compound also exhibits biofilm inhibition properties, which are crucial for combating persistent bacterial infections.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In addition to its antibacterial effects, this compound has shown potential anticancer activity. Various studies have indicated that it can induce cytotoxic effects on cancer cell lines:

- A study demonstrated that this compound derivatives exhibited selective cytotoxicity towards human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antibacterial Efficacy : In a study by Singh et al., several benzothiazole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds similar to this compound showed enhanced activity against multidrug-resistant strains of bacteria .

- Anticancer Potential : Another investigation focused on the synthesis of new benzothiazole derivatives with modifications aimed at enhancing their anticancer properties. The study found that certain derivatives exhibited significant cytotoxic effects on cervical cancer cell lines .

Pharmacokinetics

Although detailed pharmacokinetic data specific to this compound is limited, it is essential to consider factors such as absorption, distribution, metabolism, and excretion (ADME) when evaluating its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing the benzothiazole core. For example, 5-chlorothiazol-2-amine derivatives can react with nitro-substituted acyl chlorides in pyridine under controlled temperatures (0–25°C) to introduce the nitro group. Reaction optimization may include adjusting solvent polarity (e.g., using PEG-400 for improved solubility ), stoichiometric ratios, and catalytic additives. Post-synthesis purification via column chromatography or recrystallization (e.g., from methanol) enhances yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and molecular symmetry. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro C=O stretches at ~1520 cm⁻¹). UV-Vis spectrophotometry monitors electronic transitions in the benzothiazole ring, useful for purity assessment . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Programs like SHELXL refine atomic coordinates and thermal parameters. Key metrics include R-factors (<0.08) and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers ). For disordered structures, dynamic refinement or twinning corrections may be required. Validation tools like PLATON check for missed symmetry and steric clashes.

Q. How should researchers address contradictory biological activity data in benzothiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Standardize protocols using:

- Dose-response curves : Assess IC₅₀ values across multiple replicates.

- Control compounds : Include reference agents (e.g., ascorbic acid for antioxidant assays ).

- Purity verification : Use HPLC (>95% purity) to exclude confounding byproducts.

- Mechanistic studies : Probe enzyme inhibition (e.g., PFOR enzyme assays ) to link structure to activity.

Q. What strategies improve the yield of nitro-functionalized benzothiazoles under challenging conditions?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity.

- Catalysis : Transition metals (e.g., Cu(I)) facilitate nitration via radical pathways.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- In situ monitoring : TLC or LC-MS tracks intermediate formation to adjust reaction dynamics.

Q. How can computational methods complement experimental data for benzothiazole derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : Screens binding affinities to targets (e.g., PFOR enzyme ) for rational drug design.

- Crystallographic software : SHELX and Olex2 refine experimental diffraction data, resolving torsional angles (e.g., dihedral angles between benzothiazole and nitro groups ).

Q. Notes on Evidence Utilization

- Synthesis & Characterization : References provide validated protocols for synthesis and crystallography.

- Biological Activity : Evidence highlights in vitro assays for antioxidant/cytotoxic evaluation.

- Data Validation : Tools like SHELX and PLATON ensure structural reliability.

Excluded Sources : Commercial platforms (e.g., BenchChem , Sigma-Aldrich ) were omitted per guidelines.

属性

IUPAC Name |

5-chloro-4-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWDUKKVPUULOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。